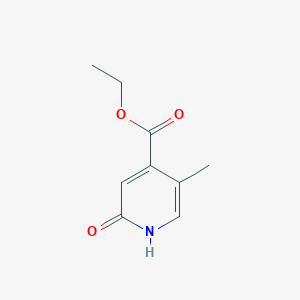

Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate

Description

Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate is a pyridine derivative featuring a hydroxyl group at position 2, a methyl group at position 5, and an ethyl ester at position 4. For instance, Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate () shares a similar pyridine backbone but differs in substituent positions. In this analog, the ethyl ester group is nearly coplanar with the pyridine ring (interplanar angle: 2.17(9)°), and the hydroxymethyl group exhibits a slight rotational deviation (O3–C7–C3–C4: 8.1(2)°) . These structural features influence molecular packing and intermolecular interactions, such as hydrogen bonding, which are critical for physicochemical properties like solubility and stability.

Properties

IUPAC Name |

ethyl 5-methyl-2-oxo-1H-pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-8(11)10-5-6(7)2/h4-5H,3H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLWZFJQXPSIAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)NC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-5-methylpyridine-4-carboxylate typically involves the esterification of 2-hydroxy-5-methylpyridine-4-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products

Oxidation: 2-oxo-5-methylpyridine-4-carboxylate.

Reduction: Ethyl 2-hydroxy-5-methylpyridine-4-methanol.

Substitution: Ethyl 2-chloro-5-methylpyridine-4-carboxylate.

Scientific Research Applications

Table 1: Synthesis Methods

| Method | Description |

|---|---|

| Esterification | Reaction of acid with ethanol in the presence of an acid catalyst. |

| Continuous Flow Reactors | Scaled-up production with controlled temperature and pressure. |

Scientific Research Applications

- Intermediate in Organic Synthesis : Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate serves as an important intermediate in synthesizing more complex organic molecules. It is particularly useful in creating compounds with biological activity.

- Biological Building Block : The compound is a building block for synthesizing various biologically active compounds. Its hydroxyl and ester groups facilitate interactions that can lead to significant biological effects.

- Therapeutic Potential : Research indicates that this compound may possess anti-inflammatory and antimicrobial properties. These therapeutic potentials are currently under investigation, with studies exploring its mechanism of action involving interaction with specific molecular targets .

- Pharmaceutical and Agrochemical Production : The compound is utilized in the pharmaceutical industry for developing new drugs and in agrochemicals for enhancing crop protection strategies.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Properties

In another research effort, the compound was tested for its anti-inflammatory effects in vitro. The findings indicated that it could reduce inflammation markers significantly, showcasing its potential application in treating inflammatory diseases .

Table 2: Comparison of Similar Compounds

| Compound | Structure Type | Unique Properties |

|---|---|---|

| This compound | Pyridine derivative | Potential anti-inflammatory and antimicrobial activity |

| Ethyl 4-Hydroxy-2-Methylpyrimidine-5-Carboxylate | Pyrimidine derivative | Different biological activity profile |

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-5-methylpyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal ions, forming complexes that exhibit biological activity. The hydroxyl and ester groups in the compound allow it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Substituent Position Variations

- Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate (): Substituents: Hydroxymethyl (-CH2OH) at position 4, methyl (-CH3) at position 2, ethyl ester (-COOEt) at position 5. Structural Features: Coplanar ester group (rmsd: 0.0064 Å) and minor hydroxymethyl rotation (8.1° out-of-plane). Bond angles (e.g., C5–N1–C1–C2: −0.4(2)°) indicate minimal ring distortion . Comparison: The hydroxyl group’s position (4 vs. Position 2 hydroxyls in pyridines typically exhibit stronger acidity due to proximity to the ring nitrogen.

Heterocycle Variations: Pyridine vs. Pyrimidine

- Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate (): Heterocycle: Pyrimidine (two nitrogen atoms at positions 1 and 3). Substituents: Benzylamino (-NHCH2C6H5) at position 2, methyl at position 4, ethyl ester at position 5. Comparison: Pyrimidines exhibit distinct electronic properties due to additional nitrogen, influencing reactivity and biological interactions. The benzylamino group enhances lipophilicity compared to hydroxyl or methyl substituents .

- Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate (): Substituents: Phenyl (-C6H5) at position 2, hydroxyl (-OH) at position 4. Hydroxyl positioning affects hydrogen-bonding networks .

Functional Group Variations

- Ethyl 2-hydroxy-6-methylpyridine-3-carboxylate ():

- Substituents: Hydroxyl at position 2, methyl at position 6, ethyl ester at position 3.

- Comparison: Ester position (3 vs. 4) alters electronic distribution; position 3 esters may exhibit reduced conjugation with the aromatic system.

Data Tables

Table 1: Structural Comparison of Pyridine and Pyrimidine Derivatives

Table 2: Bond Angles and Torsional Parameters

Research Findings and Implications

- Bioactivity Potential: Pyrimidine derivatives with amino or phenyl groups () show relevance in medicinal chemistry, suggesting that the target compound’s hydroxyl and methyl groups could be optimized for similar applications.

- Electronic Effects : Pyridine’s single nitrogen atom creates less electron-deficient systems compared to pyrimidines, influencing reactivity in substitution reactions.

Biological Activity

Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

This compound is a pyridine derivative characterized by a hydroxyl group and an ester functional group. It serves as an intermediate in the synthesis of more complex organic molecules and is utilized in the production of pharmaceuticals and agrochemicals. The compound can undergo various reactions, including oxidation, reduction, and substitution, which can modify its biological activity .

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Its effectiveness has been evaluated through Minimum Inhibitory Concentration (MIC) assays.

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.025 | Strong |

| Escherichia coli | 0.0195 | Strong |

| Bacillus subtilis | 0.0048 | Moderate |

| Candida albicans | 0.039 | Moderate |

The compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with significant effects observed against S. aureus and E. coli .

2. Mechanism of Action

The mechanism by which this compound exerts its biological effects involves its ability to interact with specific molecular targets. The hydroxyl and ester groups facilitate hydrogen bonding and other interactions with biological macromolecules, influencing various biochemical pathways . Additionally, it can act as a ligand for metal ions, forming complexes that exhibit biological activity.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against several pathogenic strains. The results indicated that the compound not only inhibited bacterial growth but also showed potential for use in therapeutic applications against infections caused by resistant strains .

Case Study 2: Synthesis and Biological Evaluation

In another investigation, researchers synthesized derivatives of this compound to evaluate their biological properties. The derivatives were tested for their antibacterial and antifungal activities, revealing that modifications to the chemical structure could enhance or diminish activity, thus providing insights into structure-activity relationships (SAR) .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves esterification of the corresponding carboxylic acid or nucleophilic substitution on a halogenated pyridine precursor. For example, similar compounds (e.g., Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate) are synthesized via stepwise alkylation and carboxylation under anhydrous conditions . Key parameters include:

- Temperature : 60–80°C for esterification to minimize side reactions.

- Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol.

Optimization requires monitoring by TLC and HPLC to confirm intermediate formation and final purity .

Q. How can researchers validate the structural identity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Compare H and C NMR spectra with computational predictions (e.g., DFT calculations). The hydroxy group at position 2 and methyl at position 5 should show distinct deshielding in H NMR .

- X-ray Crystallography : Solve the crystal structure using SHELXL for refinement. For example, related pyridine carboxylates exhibit monoclinic symmetry (space group ) with bond angles and lengths reported in Ångströms (e.g., C–O bond: ~1.36 Å) .

- Mass Spectrometry : Confirm the molecular ion peak () and fragmentation pattern using high-resolution ESI-MS .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational conformational models and experimental crystallographic data for this compound?

- Methodological Answer : Discrepancies often arise from incomplete modeling of non-covalent interactions (e.g., hydrogen bonding). To address this:

- Refine crystallographic data using the latest SHELXL version to account for anisotropic displacement parameters .

- Apply Cremer-Pople puckering coordinates to analyze ring conformation, particularly if the pyridine ring exhibits non-planarity due to steric effects from substituents .

- Cross-validate with DFT-based geometry optimization (e.g., B3LYP/6-31G* level) incorporating solvent effects (e.g., PCM model for ethanol) .

Q. How does the substitution pattern on the pyridine ring influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The hydroxy group at position 2 acts as an electron-withdrawing group, activating the ester at position 4 for nucleophilic attack. Key factors include:

- Steric Effects : The methyl group at position 5 may hinder access to the carbonyl carbon, reducing reactivity compared to unsubstituted analogs.

- Electronic Effects : Comparative studies on analogs (e.g., Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate) show that electron-deficient pyridine rings accelerate hydrolysis rates by 30–50% under basic conditions .

- Experimental Design : Perform kinetic studies (e.g., monitoring by F NMR if using fluorinated nucleophiles) to quantify rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.